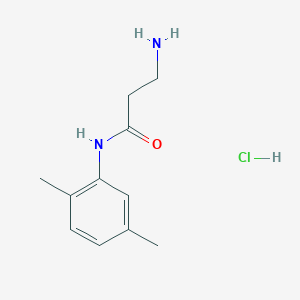
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride is an organic compound with the chemical formula C11H16ClNO This compound is characterized by the presence of a 2,5-dimethylphenyl group attached to a beta-alaninamide moiety, forming a hydrochloride salt It is a white to off-white crystalline solid that is soluble in water and various organic solvents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride typically involves the reaction of 2,5-dimethylphenylamine with beta-alanine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,5-dimethylphenylamine} + \text{beta-alanine} + \text{HCl} \rightarrow \text{N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions: N1-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of N1-(2,5-dimethylphenyl)-beta-alaninamine.
Substitution: Formation of substituted derivatives on the aromatic ring.
科学研究应用
N~1~-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and polymers.
作用机制
The mechanism of action of N1-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
2,5-Dimethylphenylhydrazine hydrochloride: Shares the 2,5-dimethylphenyl group but differs in its functional groups.
N,N-Dimethyl-beta-alaninamide hydrochloride: Similar in structure but with different substituents on the nitrogen atom.
Uniqueness: N1-(2,5-dimethylphenyl)-beta-alaninamide hydrochloride is unique due to its specific combination of the 2,5-dimethylphenyl group and beta-alaninamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-amino-N-(2,5-dimethylphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMVWKHZTYXHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














